N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide

GPCR GPR35 antagonism

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide (CAS 1019101-88-2) is a heterocyclic small molecule (MW 313.32 g/mol, C₁₅H₁₅N₅O₃) combining a 1,5-dimethylpyrazole, a 1,3,4-oxadiazole linker, and a phenoxyacetamide terminus. Its computed drug-likeness parameters include a calculated logP (clogP) of 1.33, a topological polar surface area (TPSA) of 101.64 Ų, two hydrogen bond donors (HBD), and eight hydrogen bond acceptors (HBA).

Molecular Formula C15H15N5O3
Molecular Weight 313.31 g/mol
CAS No. 1019101-88-2
Cat. No. B6528674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
CAS1019101-88-2
Molecular FormulaC15H15N5O3
Molecular Weight313.31 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3
InChIInChI=1S/C15H15N5O3/c1-10-8-12(19-20(10)2)14-17-18-15(23-14)16-13(21)9-22-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,16,18,21)
InChIKeyNRRNSVZADIGSSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide (CAS 1019101-88-2): Procurement-Relevant Physicochemical & Target-Engagement Baseline


N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide (CAS 1019101-88-2) is a heterocyclic small molecule (MW 313.32 g/mol, C₁₅H₁₅N₅O₃) combining a 1,5-dimethylpyrazole, a 1,3,4-oxadiazole linker, and a phenoxyacetamide terminus [1]. Its computed drug-likeness parameters include a calculated logP (clogP) of 1.33, a topological polar surface area (TPSA) of 101.64 Ų, two hydrogen bond donors (HBD), and eight hydrogen bond acceptors (HBA) [1]. In a BRET-based GPR35 antagonism primary assay, the compound was classified as inactive (IC₅₀ > 100 µM), indicating no measurable functional antagonism at this GPCR target [2].

Why Generic Substitution of N-[5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide with In-Class Analogs Introduces Uncontrolled Risk


Although 1,3,4-oxadiazole–pyrazole conjugates share a common core, minor structural modifications—such as altering the pyrazole N-methyl pattern or the acetamide terminus—can profoundly shift target engagement profiles, as evidenced by the selective inactivity of the 1,5-dimethyl derivative at GPR35 [1]. Even small changes in lipophilicity (clogP) and hydrogen-bonding capacity can redirect a molecule from a GPCR-modulatory scaffold to a kinase- or enzyme-targeted phenotype, making untested substitution scientifically unjustifiable without paired experimental data [2].

Quantitative Differentiation Guide: N-[5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide vs. Closest Structural Analogs


GPR35 Antagonism: Target Compound Is Experimentally Inactive, Unlike Many GPCR-Active Oxadiazole-Pyrazoles

In a BRET-based GPR35 antagonism assay (primary screen, 300 µM zaprinast as agonist background), N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide exhibited no meaningful inhibition, with an IC₅₀ exceeding 100 µM and thus classified as 'inactive' [1]. In contrast, the positive control antagonist CID2745687 achieved full blockade at 10 µM in the same assay format, and numerous 1,3,4-oxadiazole-containing compounds have been reported as GPCR modulators across the literature [1][2]. This selective inactivity provides a defined off-target liability profile that is valuable for researchers seeking compounds free of GPR35-mediated interference.

GPCR GPR35 antagonism off-target profiling BRET assay

Lipophilicity (clogP) Differentiation from Closest Structural Analogs

The target compound's computed clogP of 1.33 [1] positions it in a moderate lipophilicity range favorable for balanced solubility and permeability (Lipinski Rule of Five compliant) [2]. The mono-methyl pyrazole analog (N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide) is predicted to have a lower clogP (~0.9–1.1) due to reduced aliphatic character, while the isopropyl analog (N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide) is predicted to have a higher clogP (~2.0–2.5), potentially crossing into solubility-limited territory. These differences can translate into distinct absorption and distribution profiles in cell-based or in vivo assays.

clogP lipophilicity drug-likeness ADME pharmacokinetics

Hydrogen Bond Donor/Acceptor Signature Distinct from Acetamide-Terminated Analogs

The phenoxyacetamide terminus contributes 2 HBD and 8 HBA, yielding a TPSA of 101.64 Ų [1]. In contrast, the acetamide-terminated analog (N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide) would have fewer HBA (loss of ether oxygen) and a reduced TPSA (~80–90 Ų), while the propanamide analog adds rotatable bonds without altering HBD/HBA counts. These differences modulate the molecule's ability to engage polar binding pockets and influence solubility-absorption trade-offs [2].

hydrogen bonding HBD HBA polar surface area drug design

Experimental Inactivity at GPR35 Contrasts with Reported GPCR Activity of Oxadiazole-Containing Congeners

While the target compound is confirmed inactive at GPR35 (IC₅₀ > 100 µM) [1], structurally related 1,3,4-oxadiazole derivatives have demonstrated nanomolar activity at other GPCRs (e.g., S1P₁ agonists, androgen receptor antagonists) [2][3]. This selectivity gap suggests that the 1,5-dimethyl-1H-pyrazol-3-yl substitution pattern, combined with the phenoxyacetamide tail, may disfavor GPR35 binding while potentially retaining activity at other targets. Researchers can leverage this compound as a selectivity control or as a starting scaffold for target-specific optimization.

target selectivity GPR35 orthogonal assay chemical probe negative control

High-Value Application Scenarios for N-[5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide Based on Experimental Evidence


Selectivity Control Compound in GPCR Panel Screening

Given its confirmed inactivity at GPR35 (IC₅₀ > 100 µM) [1], this compound serves as an ideal negative control in GPCR counter-screening panels, enabling researchers to distinguish GPR35-dependent signals from other GPCR-mediated effects.

Scaffold for Kinase or Enzyme-Targeted Optimization Programs

The absence of GPR35 activity, combined with moderate lipophilicity (clogP 1.33) and a drug-like TPSA (101.64 Ų) [1], makes this compound a clean starting point for medicinal chemistry campaigns aimed at kinases, proteases, or epigenetic targets, where GPCR off-targets are undesirable.

Physicochemical Benchmark for Analog Selection in ADME Assays

The compound's balanced clogP (1.33), 2 HBD, and 8 HBA [1] place it in the center of oral drug-like space [2]. Procurement teams can use these values to benchmark incoming analogs and ensure SAR exploration does not drift into unfavorable physicochemical territory.

Negative Probe for GPR35-Mediated Inflammatory Pathway Studies

Because GPR35 is implicated in inflammatory bowel disease and pain [1], this compound's inactivity can be exploited to rule out GPR35 involvement in cell-based or in vivo inflammation models, strengthening target validation conclusions.

Quote Request

Request a Quote for N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.